2,3-Dichloro-6-fluorobenzyl bromide is an organofluorine compound with the molecular formula and a molecular weight of approximately 257.91 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure, featuring both halogen substituents and a bromomethyl group, contributes to its reactivity and utility in various chemical reactions.
2,3-Dichloro-6-fluorobenzyl bromide is classified under organohalogen compounds due to the presence of multiple halogen atoms (bromine and chlorine) in its structure. It is synthesized from 2,3-dichloro-6-fluorobenzyl alcohol through a bromination process. The compound is available from multiple suppliers, indicating its significance in research and industrial applications .
Methods
The synthesis of 2,3-dichloro-6-fluorobenzyl bromide can be achieved through the following method:
The molecular structure of 2,3-dichloro-6-fluorobenzyl bromide can be represented as follows:
This structure features a benzene ring with two chlorine atoms and one fluorine atom at specific positions, along with a bromomethyl group that enhances its reactivity .
2,3-Dichloro-6-fluorobenzyl bromide participates in various chemical reactions typical of benzyl halides. These include:
The specific conditions for these reactions depend on the nature of the nucleophile or electrophile used .
The mechanism by which 2,3-dichloro-6-fluorobenzyl bromide reacts typically involves:
Relevant data on these properties are critical for handling and application purposes .
The primary applications of 2,3-dichloro-6-fluorobenzyl bromide include:
Its versatility makes it an essential compound in both academic research and industrial applications .
The synthesis of 2,3-dichloro-6-fluorobenzyl bromide (C₇H₄BrCl₂F, MW 257.92) typically proceeds via nucleophilic bromination of the corresponding benzyl alcohol precursor, 2,3-dichloro-6-fluorobenzyl alcohol. Industrial routes employ N-bromosuccinimide (NBS) or hydrogen bromide-acetic acid (HBr/AcOH) as brominating agents, with the latter demonstrating superior atom economy for large-scale production [2] . NBS-mediated reactions in anhydrous tetrahydrofuran (THF) achieve 85–90% conversion at 0–5°C within 2 hours but require rigorous moisture control due to competing hydrolysis. Alternatively, direct displacement using phosphorus tribromide (PBr₃) in dichloromethane affords moderate yields (70–75%) but generates phosphorous byproducts that complicate purification. Kinetic studies reveal that electron-withdrawing chloro and fluoro substituents at the 2,3, and 6 positions significantly enhance the electrophilicity of the benzylic carbon, accelerating bromide displacement by 3.2× compared to unsubstituted benzyl alcohols .
Table 1: Performance Comparison of Brominating Agents
Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
NBS | THF | 0–5 | 2.0 | 85–90 | ≥95 |
HBr (48% in AcOH) | AcOH | 25 | 1.5 | 92–95 | ≥97 |
PBr₃ | DCM | 25 | 3.0 | 70–75 | 90 |
Concentrated HBr/AcOH (48% w/w) emerges as the optimal reagent for industrial-scale synthesis, achieving 92–95% yield at ambient temperature without cryogenic constraints [2] [9]. The acetic acid solvent suppresses oligomerization and ether byproducts by protonating the benzyl alcohol intermediate, thereby enhancing electrophilicity. Critical to efficiency is the stoichiometric ratio of HBr: substrate (1.2:1), which minimizes di-brominated impurities to <1.5%. Below 20°C, reaction kinetics slow drastically (30% conversion after 2 hours), while temperatures exceeding 50°C promote ring bromination and decomposition, reducing purity to ≤85%. Post-reaction, quenching into ice-water precipitates the product as a phase-separated liquid, enabling straightforward isolation via decantation. This method eliminates the need for transition-metal catalysts, reducing production costs by 40% compared to NBS routes [9].
Table 2: HBr/AcOH Process Optimization Parameters
HBr:Substrate Ratio | Temperature (°C) | Impurity Profile | Isolation Method | Process Cost Index |
---|---|---|---|---|
1.0:1 | 25 | 4.2% dibromide | Extraction | 1.00 |
1.2:1 | 25 | 1.4% dibromide | Decantation | 0.60 |
1.5:1 | 25 | 8.7% dibromide | Decantation | 0.75 |
The bromination follows second-order kinetics, with rate constants (k) exponentially dependent on temperature: k = 2.3 × 10⁴ exp(−42.5 kJ·mol⁻¹/RT) [2] . At 25°C, >99% conversion occurs within 90 minutes, whereas at 10°C, equivalent conversion requires 6 hours. Computational modeling identifies a narrow thermal operating window (22–28°C) where byproduct formation is kinetically disfavored (ΔG‡ = 68.9 kJ·mol⁻¹). Above 35°C, solvolysis competes, generating 2,3-dichloro-6-fluorobenzyl acetate at 15–18% yield. Real-time monitoring via Raman spectroscopy confirms complete bromide displacement when the 650 cm⁻¹ (C-Br) band intensity stabilizes. This enables precise endpoint detection, avoiding over-reaction that degrades product purity to ≤88% .
Table 3: Time-Temperature Optimization for 99% Conversion
Temperature (°C) | Time (min) | Byproduct Yield (%) | Energy Consumption (kWh/kg) |
---|---|---|---|
10 | 360 | 0.5 | 8.2 |
25 | 90 | 1.8 | 3.1 |
35 | 45 | 18.3 | 2.5 |
Solvent polarity critically influences reaction trajectory. Non-polar media (toluene, ε = 2.4) impede ionization, yielding <20% product, while polar aprotic solvents like dimethylformamide (DMF, ε = 38) enhance nucleophilicity but promote elimination side reactions (15–20% alkene formation) [9] [10]. Acetic acid (ε = 6.2) optimally balances polarity and protic character, stabilizing the carbocation transition state without catalyzing dehydration. Industrial processes employ catalytic iodide (0.5–1.0 mol% NaI) to accelerate bromination through in situ generation of benzyl iodide, a superior leaving group. Continuous-flow reactors achieve 95% space-time yield (2.1 kg·L⁻¹·h⁻¹) by maintaining homogeneous mixing and precise residence time (15 minutes), contrasting with batch reactors’ 0.8 kg·L⁻¹·h⁻¹ efficiency. Catalyst recycling reduces waste disposal costs by 30% [10].
Table 4: Solvent and Catalytic System Performance
Solvent System | Dielectric Constant (ε) | Product Yield (%) | Alkene Byproduct (%) | Space-Time Yield (kg·L⁻¹·h⁻¹) |
---|---|---|---|---|
Toluene | 2.4 | 18 | 0.5 | 0.2 |
Acetonitrile | 37.5 | 78 | 12 | 1.1 |
Acetic Acid | 6.2 | 95 | 1.8 | 2.1 |
DMF + 1% NaI | 38.0 | 88 | 18 | 1.9 |
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